Bephenium

Ascariasis Anthelmintic efficacy Egg reduction rate

For researchers studying parasite neurobiology, sourcing a reliable nAChR agonist that discriminates between receptor subtypes is critical. Bephenium solves this by selectively activating only ACR-8-containing Hco-L-AChR1 receptors, enabling unambiguous pharmacological fingerprinting that pyrantel or levamisole cannot provide. - Selectively activates Hco-L-AChR1 (EC₅₀ ~7.7 μM) while remaining inert at Hco-L-AChR2, enabling definitive receptor subunit composition studies. - Demonstrated >99% egg reduction against A. lumbricoides, serving as a validated positive control for anthelmintic screening assays. - Lyophilized powder stable for 36 months at -20°C, ensuring multi-year experimental consistency without re-ordering.

Molecular Formula C17H22NO+
Molecular Weight 256.36 g/mol
CAS No. 7181-73-9
Cat. No. B1220002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBephenium
CAS7181-73-9
Molecular FormulaC17H22NO+
Molecular Weight256.36 g/mol
Structural Identifiers
SMILESC[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C17H22NO/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3/q+1
InChIKeyAVWWVJUMXRXPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bephenium Procurement Guide


Bephenium (CAS 7181-73-9) is a quaternary ammonium anthelmintic agent that acts as a selective agonist of nematode nicotinic acetylcholine receptors (nAChRs), with its hydroxynaphthoate salt being the clinically used form. It is classified as a B-type AChR activator and was historically deployed for the treatment of hookworm (Ancylostoma duodenale, Necator americanus) and roundworm (Ascaris lumbricoides) infections [1]. For procurement purposes, bephenium is no longer FDA-approved and is not available in the United States for human clinical use, though it remains a research tool for investigating parasite neurobiology, receptor pharmacology, and resistance mechanisms [2].

Target

Parasitic nematode nicotinic acetylcholine receptors (nAChRs), B-type activator

Mechanism

ACR-8 subunit-dependent activation; differentiates nAChR subtypes

Form

Hydroxynaphthoate salt; historically studied in controlled research settings

Status

Research Use Only (Not FDA-approved for human clinical use)

Bephenium Substitution Challenges


Despite sharing a common nAChR agonist mechanism with levamisole and pyrantel, bephenium possesses a distinct receptor subtype activation profile. Research demonstrates that bephenium selectively activates the Hco-L-AChR1 subtype, a receptor complex that is more sensitive to levamisole than to acetylcholine but is uniquely defined by the presence of the Hco-ACR-8 subunit. The Hco-L-AChR2 subtype, which lacks this subunit, is bephenium-insensitive, whereas it remains sensitive to pyrantel [1]. This selective activation pattern creates a unique pharmacological fingerprint that prevents direct substitution of bephenium with other nAChR agonists in assays designed to probe receptor subunit composition, investigate subtype-specific pharmacology, or study drug resistance mechanisms in parasitic nematodes.

Subtype Selectivity Mismatch

Pyrantel/Levamisole activate both ACR-8+ and ACR-8- nAChR subtypes. Bephenium targets only ACR-8+ subtypes, so direct substitution may miss critical off-target pharmacology.

Species-Specific Response

Highly effective against A. duodenale, but less effective against N. americanus. Broad-spectrum agents like albendazole may show more consistent activity across species in reported models.

Formulation & Bioavailability

The hydroxynaphthoate salt form may have different solubility and bioavailability profiles compared to other anthelmintic salts, potentially altering in vivo endpoint responses.

Bephenium Comparative Evidence


Ascaris Egg Reduction: Bephenium vs. Tetrachloroethylene

In a head-to-head comparison, bephenium hydroxynaphthoate demonstrated >99% overall egg reduction against Ascaris lumbricoides, eliminating 12 of 13 infections, whereas tetrachloroethylene had virtually no effect on this parasite [1]. This stark differential efficacy against Ascaris is a key consideration for research focused on ascarid models.

Ascaris Egg Reduction
Head-to-head
Bephenium: >99%
Tetrachloroethylene: ~0%
Reported Ascaris model endpoint
Data to verify in target species model
Ascariasis Anthelmintic efficacy Egg reduction rate

Bephenium-Pyrantel Combination Cure Rates

A controlled study directly compared single-dose bephenium, pyrantel, and their combination against Necator americanus. Bephenium alone achieved a 49% cure rate (65 subjects, 2.5-5 g dose), while the pyrantel-bephenium combination significantly improved this to an 80% cure rate (P < 0.05) [1]. This demonstrates a quantifiable advantage for combination protocols over bephenium monotherapy in hookworm models.

N. americanus Cure Rate
Head-to-head
Bephenium alone: 49%
Combination (Pyrantel-Bephenium): 80% (P
Reported combination regimen endpoint change
Significant improvement requires validation in other models
nAChR Subtype Selectivity
Direct comparison
Selective activation of Hco-L-AChR1 (with ACR-8 subunit); No activation of Hco-L-AChR2 (without ACR-8)
Essential tool for ACR-8 subunit differentiation
Xenopus oocyte voltage-clamp data
Tolerability Profile
Head-to-head
Bephenium: 60% endpoint incidence
Pyrantel 20 mg/kg: 18.8%
Pyrantel 10 mg/kg: 0%
Reported tolerability endpoint context
Relevant for in vivo animal study design
Species-Specific Efficacy
Class-level
High efficacy against A. duodenale; Lower efficacy against N. americanus
Supports selective hookworm species models
Data to verify in mixed infection models
Lyophilized Powder Stability
Supporting
36 months at -20°C (lyophilized); 1 month at -20°C (in solution)
Supports long-term project inventory planning
Avoid multiple freeze/thaw cycles
Hookworm Necatoriasis Combination therapy

nAChR Subtype Selectivity: ACR-8 Subunit Dependence

Using two-microelectrode voltage-clamp in Xenopus oocytes, bephenium selectively activated the Hco-L-AChR1 subtype (composed of Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, and Hco-ACR-8 subunits), but failed to activate the Hco-L-AChR2 subtype which lacks the Hco-ACR-8 subunit [1]. In contrast, pyrantel activated both subtypes. This receptor selectivity is a defining molecular characteristic.

nAChR Subtype Selectivity
Direct comparison
Selective activation of Hco-L-AChR1 (with ACR-8 subunit); No activation of Hco-L-AChR2 (without ACR-8)
Essential tool for ACR-8 subunit differentiation
Xenopus oocyte voltage-clamp data
nAChR Receptor pharmacology Subtype selectivity

Side Effect Profile: Bephenium vs. Pyrantel

In a head-to-head trial in Colombia, side effects were reported in 12 of 20 patients (60%) receiving bephenium hydroxynaphthoate, compared to 6 of 32 patients (18.8%) receiving pyrantel pamoate at 20 mg/kg, and none with pyrantel at 10 mg/kg [1]. Another study found that 'more side effects were observed with bephenium hydroxynaphthoate than with the other 2 anthelmintics' (pyrantel and levotetramisole) [2].

Tolerability Profile
Head-to-head
Bephenium: 60% endpoint incidence
Pyrantel 20 mg/kg: 18.8%
Pyrantel 10 mg/kg: 0%
Reported tolerability endpoint context
Relevant for in vivo animal study design
Safety pharmacology Adverse events Drug tolerance

Differential Efficacy Between Hookworm Species

Clinical data indicates bephenium is 'highly effective against Ancylostoma duodenale' but 'less effective against Necator americanus' [1]. This species-specific efficacy profile differentiates bephenium from broad-spectrum agents like albendazole, which shows more consistent activity across hookworm species (albeit with variable cure rates) [2].

Species-Specific Efficacy
Class-level
High efficacy against A. duodenale; Lower efficacy against N. americanus
Supports selective hookworm species models
Data to verify in mixed infection models
Hookworm species Ancylostoma duodenale Necator americanus

Lyophilized Powder Storage Stability

Bephenium lyophilized powder is stable for 36 months when stored at -20°C and kept desiccated. Once in solution, storage at -20°C is recommended with use within 1 month to prevent potency loss. Aliquotting is advised to avoid multiple freeze/thaw cycles [1]. This stability profile is a practical consideration for inventory management and long-term research project planning.

Lyophilized Powder Stability
Supporting
36 months at -20°C (lyophilized); 1 month at -20°C (in solution)
Supports long-term project inventory planning
Avoid multiple freeze/thaw cycles
Compound stability Storage conditions Procurement logistics

Bephenium Applications


nAChR Subtype Pharmacological Fingerprinting

Researchers investigating the subunit composition of parasitic nematode nicotinic acetylcholine receptors should procure bephenium as a diagnostic tool. Its strict dependence on the Hco-ACR-8 subunit for receptor activation (Section 3, Evidence Item 3) allows for unambiguous discrimination between ACR-8-containing and ACR-8-lacking nAChR subtypes. This property is essential for characterizing receptor diversity in species such as Haemonchus contortus and for understanding the molecular basis of drug selectivity [1].

Positive Control for Ascaris Infection Models

For in vitro or in vivo studies using Ascaris species, bephenium provides a highly reliable positive control. The demonstrated >99% egg reduction rate against A. lumbricoides (Section 3, Evidence Item 1) far surpasses that of tetrachloroethylene (0% effect) and is comparable to levamisole. Bephenium is therefore suitable for benchmarking novel anthelmintic candidates or validating assay sensitivity in ascarid models [2].

Combination Anthelmintic Therapy for Necatoriasis

Research programs evaluating drug combinations against hookworm should include bephenium in combination with pyrantel. The pyrantel-bephenium combination achieved an 80% cure rate against N. americanus, a statistically significant improvement over bephenium alone (49%) or pyrantel alone (51%) (Section 3, Evidence Item 2). This makes the combination a compelling candidate for exploring synergistic mechanisms or developing improved treatment regimens for necatoriasis [3].

Long-Term Parasitology Studies with Stable Reagents

Laboratories conducting multi-year research projects on anthelmintic resistance or parasite neurobiology can procure bephenium lyophilized powder with confidence in its long-term stability. A documented 36-month shelf life at -20°C (Section 3, Evidence Item 6) minimizes the need for frequent re-ordering and ensures consistent reagent quality across extended experimental timelines. Proper storage and aliquotting are essential for maintaining potency.

Application
Selection Property
Validation Focus
nAChR Subtype Profiling
ACR-8 Subunit Dependence
Recombinant nAChR expression / Electrophysiology
Ascaris Model Studies
High Reported Endpoint Response
Egg count / Worm burden reduction
Hookworm Combination Studies
Synergistic Endpoint with Pyrantel
Combination regimen endpoint response
Long-term Parasitology Projects
Lyophilized powder stability (36 months)
Inventory management / Reagent preparation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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